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This document provides a detailed overview of the in vivo studies of Padsevonil (UCB-0942) in
various rodent models of epilepsy. Padsevonil is a first-in-class antiepileptic drug (AED)
candidate with a novel dual mechanism of action, targeting both presynaptic and postsynaptic
sites.[1][2] It was rationally designed to offer a synergistic anticonvulsant effect, particularly for
drug-resistant epilepsy.[1][2]

Dual Mechanism of Action

Padsevonil was developed to simultaneously interact with two key targets in the brain:

e Synaptic Vesicle Protein 2 (SV2): It binds with high affinity to all three SV2 isoforms (SV2A,
SV2B, and SV2C), which are involved in the presynaptic regulation of neurotransmitter
release.[1][3]

o GABAA Receptor: It acts as a partial agonist at the benzodiazepine binding site of the
GABAA receptor, enhancing postsynaptic inhibitory neurotransmission.[1][2]

This dual-action was hypothesized to provide superior seizure control compared to compounds
targeting only one of these pathways.[2]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b609823?utm_src=pdf-interest
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.researchgate.net/figure/Padsevonil-selectivity-for-g-aminobutyric-acid-type-A-GABAA-receptor-subtypes-as_fig2_340702171
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383892/
https://www.researchgate.net/figure/Padsevonil-selectivity-for-g-aminobutyric-acid-type-A-GABAA-receptor-subtypes-as_fig2_340702171
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383892/
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.researchgate.net/figure/Padsevonil-selectivity-for-g-aminobutyric-acid-type-A-GABAA-receptor-subtypes-as_fig2_340702171
https://pubmed.ncbi.nlm.nih.gov/31619465/
https://www.researchgate.net/figure/Padsevonil-selectivity-for-g-aminobutyric-acid-type-A-GABAA-receptor-subtypes-as_fig2_340702171
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383892/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Presynaptic Terminal

Modulates
Exocytosis Synaptic Vesicle

SV2 Proteins
(A, B, C)

High-affinity binding

Padsevonil
Postsynaptic Terminal

Enhances GABAergic
q Partial Agonist GABA-A Receptor Inhibition
Padsevonil . . : - ‘E@'
(Benzodiazepine Site)

Click to download full resolution via product page

Diagram 1: Dual mechanism of action of Padsevonil.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of

Padsevonil.
Table 1: In Vitro Binding Affinities of Padsevonil
Padsevonil Levetiracetam Brivaracetam
Target . . . Reference
(pKi) (pKi) (pKi)
SV2A 8.5 5.2 6.6 [3]
sv2B 7.9 - - [4]
sv2C 8.5 - - [4]
GABAA Receptor
(Benzodiazepine  <6.1 (pIC50) - - [3]
site)
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ble 2: In Vi : -

Target Reference
SV2A 0.2 mg/kg [2][3]
Benzodiazepine Site 36 mg/kg [2][3]

Table 3: Efficacy of Padsevonil in Rodent Seizure

Models

. . . Padsevonil
Seizure Model Species Endpoint Reference
ED50 (mgl/kg)

Amygdala
Kindling (focal to Protection

) Mouse ) ) 1.2 [5]
bilateral against seizures
seizures)
6 Hz Stimulation _

_ Protection
(drug-resistant Mouse ) ) - [5][6]
) against seizures

seizures)
Pilocarpine- Protection Potent, dose-
_ _ Rodent _ _ (6]
induced seizures against seizures dependent
Acoustically- Protection Potent, dose-
) ] Rodent ) ) [6]
induced seizures against seizures dependent
Pentylenetetrazol
(PTZ)-induced Rodent Less potent - [6]
seizures
Maximal
Electroshock Rodent Less potent - [6]

(MES)

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.
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Protocol 1: Amygdala Kindling Model of Focal Epilepsy

This model is predictive of efficacy against focal to bilateral tonic-clonic seizures.[6]
Objective: To assess the efficacy of Padsevonil in a chronic model of focal epilepsy.
Materials:

e Adult male mice

 Stereotaxic apparatus

 Bipolar stimulating and recording electrodes

» Constant current stimulator

e Padsevonil, vehicle control

o Data acquisition system

Procedure:

o Electrode Implantation: Anesthetize mice and stereotaxically implant a bipolar electrode into
the amygdala. Allow for a recovery period of at least one week.

e Kindling Procedure:

o Deliver a daily electrical stimulation (e.g., 1-second train of 1 ms, monophasic square-
wave pulses at 50 Hz) to the amygdala.

o Observe and score the behavioral seizure response according to a standardized scale
(e.g., Racine scale).

o Continue daily stimulations until a stable, fully kindled state (e.g., Class 5 seizures) is
reached.

e Drug Administration:
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o Once kindled, administer Padsevonil or vehicle control (e.g., intraperitoneally) at a
defined time before the next stimulation.

o Arange of doses should be tested to determine the dose-response relationship.

e Seizure Threshold Determination:

o After drug administration, deliver the electrical stimulation and record the afterdischarge
duration and behavioral seizure score.

o A significant reduction in seizure score and afterdischarge duration compared to vehicle
control indicates anticonvulsant activity.

o Data Analysis:

o Calculate the median effective dose (ED50) for protection against focal-to-bilateral
seizures.
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Diagram 2: Experimental workflow for the amygdala kindling model.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b609823?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol 2: In Vivo Receptor Occupancy Study

Objective: To determine the in vivo binding of Padsevonil to SV2A and the benzodiazepine site
of the GABAA receptor in the mouse brain.

Materials:

Adult male mice

Padsevonil

Radioligands: [3H]JUCB-30889 (for SV2A) and [3H]Flunitrazepam (for benzodiazepine site)

Scintillation counter

Brain tissue homogenizer
Procedure:

e Drug Administration: Administer various doses of Padsevonil (e.g., intraperitoneally) to
different groups of mice. A vehicle control group should be included.

o Radioligand Injection: At a specified time after Padsevonil administration, inject the
radioligand intravenously.

o Brain Tissue Collection: At the time of peak brain radioligand concentration, euthanize the
mice and rapidly dissect the brains.

» Tissue Processing:
o Homogenize the brain tissue in an appropriate buffer.

o Wash the brain membranes by centrifugation to separate bound from unbound
radioligand.

o Radioactivity Measurement:

o Measure the radioactivity in the final membrane pellets using a scintillation counter.
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o Data Analysis:

o Calculate the percentage of receptor occupancy for each dose of Padsevonil by
comparing the specific binding in the drug-treated groups to the vehicle-treated group.

o Determine the median effective dose (ED50) for receptor occupancy.

Conclusion

Padsevonil has demonstrated a robust and broad-spectrum efficacy in a variety of rodent
seizure and epilepsy models, including those representing drug-resistant epilepsy.[6][7] Its
unique dual mechanism of action, combining presynaptic SV2 modulation with postsynaptic
GABAA receptor agonism, suggests a potential for a favorable efficacy and tolerability profile.
[6] Notably, in some models, Padsevonil's efficacy surpassed that of the combination of drugs
acting separately on SV2 or the benzodiazepine site.[6] Furthermore, a lack of tolerance to its
antiseizure effects was observed in the pentylenetetrazol-induced seizure threshold test, a
significant advantage over classic benzodiazepines.[6] While clinical development was
ultimately discontinued, the preclinical data for Padsevonil provide valuable insights for the
future development of novel antiepileptic drugs.[8]
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Epilepsy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609823#padsevonil-in-vivo-studies-in-rodent-models-
of-epilepsy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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